

Application Notes and Protocols: Iridium-Catalyzed Enantioselective Hydrogenation of Alkenes

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Compound of Interest

Compound Name: *Iridium trichloride*

Cat. No.: *B157924*

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Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, providing an efficient and atom-economical route to chiral molecules. While Iridium(III) chloride (IrCl_3) itself is not the active catalyst, it serves as a crucial and cost-effective precursor for the generation of highly active cationic Iridium(I) and Iridium(III) catalysts. These catalysts, when combined with chiral ligands, demonstrate exceptional efficacy in the enantioselective hydrogenation of a broad spectrum of prochiral alkenes, including those lacking traditional coordinating functional groups. This document provides detailed protocols for the in situ preparation of chiral iridium catalysts and their application in the asymmetric hydrogenation of alkenes, along with tabulated data for representative systems.

Core Principle: From Precursor to Active Catalyst

The active catalysts for enantioselective hydrogenation are typically cationic Iridium(I) complexes featuring a chiral chelating ligand, often a bidentate phosphine-oxazoline (PHOX) or a diphosphine ligand. A common and stable Iridium(I) precursor, chloro(1,5-cyclooctadiene)iridium(I) dimer ($[\text{Ir}(\text{COD})\text{Cl}]_2$), is readily synthesized from Iridium(III) chloride hydrate ($\text{IrCl}_3 \cdot n\text{H}_2\text{O}$) and is the typical starting point for catalyst preparation.

The in situ generation of the active catalyst involves the reaction of $[\text{Ir}(\text{COD})\text{Cl}]_2$ with a chosen chiral ligand. A subsequent anion exchange, often using a borate salt like sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF), generates a more active cationic iridium complex by abstracting the chloride ligand and introducing a non-coordinating anion. This cationic species readily coordinates with the alkene substrate and activates molecular hydrogen for the stereoselective reduction.

Experimental Protocols

Protocol 1: In Situ Preparation of the Chiral Iridium Catalyst

This protocol describes the preparation of a stock solution of the active iridium catalyst from the $[\text{Ir}(\text{COD})\text{Cl}]_2$ precursor and a chiral ligand.

Materials:

- Chloro(1,5-cyclooctadiene)iridium(I) dimer ($[\text{Ir}(\text{COD})\text{Cl}]_2$)
- Chiral Ligand (e.g., a P,N-ligand like a phosphine-oxazoline or a diphosphine ligand)
- Anhydrous, degassed dichloromethane (DCM) or another suitable solvent
- Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF) (optional, but recommended for higher activity)
- Schlenk flask or similar reaction vessel
- Nitrogen or Argon source for inert atmosphere
- Syringes and standard Schlenk line equipment

Procedure:

- Under an inert atmosphere (N_2 or Ar), add $[\text{Ir}(\text{COD})\text{Cl}]_2$ (1.0 eq) and the chiral ligand (2.1-2.2 eq, to account for the dimeric nature of the precursor) to a Schlenk flask.

- Add anhydrous, degassed DCM to the flask to achieve a desired catalyst concentration (e.g., 0.005 M).
- Stir the resulting solution at room temperature for 30-60 minutes. The solution will typically change color, indicating complex formation.
- (Optional) If using a non-coordinating anion, add NaBARF (2.0 eq) to the solution and stir for an additional 30-60 minutes. A precipitate of NaCl may form.
- The resulting solution is the active catalyst stock solution and can be used directly in the hydrogenation reaction. This pre-formation of the catalyst is often crucial for achieving high enantioselectivity.^[1]

Protocol 2: General Procedure for Enantioselective Hydrogenation of Alkenes

This protocol outlines a general method for the catalytic hydrogenation of a prochiral alkene using the in situ prepared iridium catalyst.

Materials:

- Prochiral alkene substrate
- Anhydrous, degassed solvent (e.g., Dichloromethane, Toluene, Methanol, Ethyl Acetate)^[2]
- Prepared chiral iridium catalyst stock solution (from Protocol 1)
- High-pressure autoclave or a reaction vessel suitable for hydrogenation (e.g., a thick-walled flask with a balloon of H₂)
- Hydrogen gas (H₂) source
- Stirring apparatus (magnetic stirrer)

Procedure:

- In a reaction vessel (e.g., an autoclave insert), dissolve the alkene substrate (100 eq) in the chosen anhydrous, degassed solvent.

- Under an inert atmosphere, add the required volume of the catalyst stock solution (e.g., 1 mol % Ir).
- Seal the reaction vessel and purge several times with hydrogen gas.
- Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 bar).[2]
- Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature) for the specified time (e.g., 4-24 hours).
- Upon completion, carefully vent the hydrogen gas.
- The reaction mixture can be analyzed directly by techniques like chiral HPLC or GC to determine conversion and enantiomeric excess (ee).
- For product isolation, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Data Presentation: Performance of Iridium Catalysts

The following tables summarize the performance of various iridium catalyst systems in the enantioselective hydrogenation of different alkene classes.

Table 1: Hydrogenation of Cyclic Enamides[2]

Entry	Ligand	Substrate	Solvent	H ₂ Pressure (bar)	Conv. (%)	ee (%)
1	MaxPHOX (6g)	N-(3,4-dihydronaphthalen-2-yl)acetamide	CH ₂ Cl ₂	50	>99	98
2	MaxPHOX (6g)	N-(3,4-dihydronaphthalen-2-yl)acetamide	CH ₂ Cl ₂	10	>99	99
3	MaxPHOX (6g)	N-(3,4-dihydronaphthalen-2-yl)acetamide	CH ₂ Cl ₂	3	>99	99
4	MaxPHOX (6g)	N-(3,4-dihydronaphthalen-2-yl)acetamide	Methanol	3	>99	99
5	MaxPHOX (6g)	N-(3,4-dihydronaphthalen-2-yl)acetamide	Ethyl Acetate	3	>99	99

Table 2: Hydrogenation of Unfunctionalized, Trialkyl-Substituted Olefins[3]

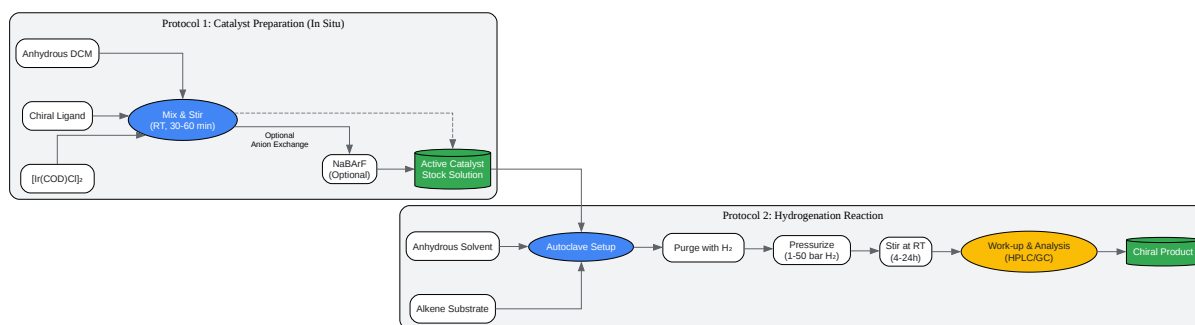
Entry	Ligand	Substrate	Solvent	H ₂ Pressure (bar)	Temp (°C)	ee (%)
1	Bicyclic Pyridine- N,P	(E)-2- cyclohexyl- 2-butene	CH ₂ Cl ₂	50	25	97
2	Bicyclic Pyridine- N,P	(E)-3,4- dimethyl-2- pentene	CH ₂ Cl ₂	50	25	94
3	Bicyclic Pyridine- N,P	(Z)-3,4- dimethyl-2- pentene	CH ₂ Cl ₂	50	25	93

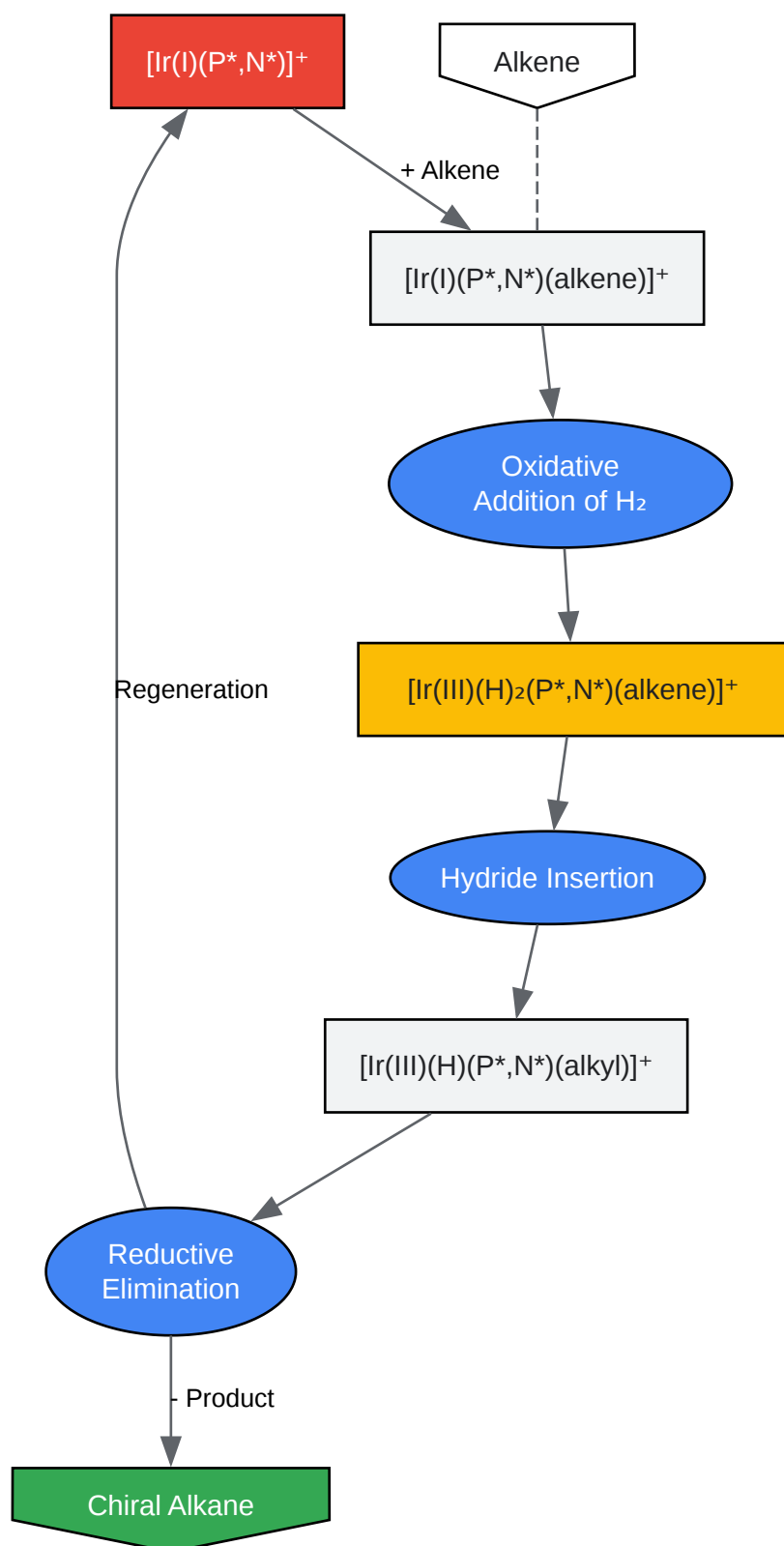
Table 3: Hydrogenation of Unsaturated Heterocyclic Acids[4]

Entry	Ligand	Substrate Class	Catalyst System	Conv. (%)	ee (%)
1	Spirophosphi no-oxazoline	α,β - Unsaturated Furan Carboxylic Acids	[Ir(Ligand) (COD)]BArF	>99	95-99
2	Spirophosphi no-oxazoline	α,β - Unsaturated Thiophene Carboxylic Acids	[Ir(Ligand) (COD)]BArF	>99	97-99
3	Spirophosphi no-oxazoline	α,β - Unsaturated Pyrrole Carboxylic Acids	[Ir(Ligand) (COD)]BArF	>99	95-98

Visualizations

Experimental Workflow



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